molecular formula C60H60Cl2N2O4P2Ru B1661736 RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] CAS No. 944450-45-7

RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)]

Cat. No.: B1661736
CAS No.: 944450-45-7
M. Wt: 1107.0 g/mol
InChI Key: FOEKPXQPRAIJRW-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

The primary target of the compound RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] is a variety of amino ketones . These are organic compounds containing a ketone group and an amino group, and they play a crucial role in various biochemical processes.

Mode of Action

RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] acts as a catalyst in the enantioselective preparation of chiral amino alcohols and their derivatives . It facilitates the asymmetric hydrogenation of various amino ketones using mild hydrogen pressure . This interaction with its targets results in the formation of chiral amino alcohols, which are important building blocks in organic synthesis.

Biochemical Pathways

The compound’s action affects the hydrogenation pathway of amino ketones . Hydrogenation is a chemical reaction that adds hydrogen (H2) to a molecule. In this case, the compound facilitates the addition of hydrogen to the amino ketones, resulting in the formation of chiral amino alcohols. These alcohols can then participate in further biochemical reactions, leading to the synthesis of various organic compounds.

Result of Action

The result of the compound’s action is the enantioselective production of chiral amino alcohols . These are molecules that have the same molecular formula but differ in the spatial arrangement of atoms. Chiral amino alcohols are valuable in the pharmaceutical industry as they are often used in the synthesis of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] typically involves the reaction of ruthenium chloride with the chiral ligands DMSEGPHOS and DPEN. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral complex. The process often requires the use of solvents such as tetrahydrofuran and mild hydrogen pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The combination of DMSEGPHOS and DPEN ligands provides a chiral environment that is highly effective in producing chiral amino alcohols with high enantiomeric excess .

Properties

CAS No.

944450-45-7

Molecular Formula

C60H60Cl2N2O4P2Ru

Molecular Weight

1107.0 g/mol

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1,2-diphenylethane-1,2-diamine

InChI

InChI=1S/C46H44O4P2.C14H16N2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-24H,25-26H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2

InChI Key

FOEKPXQPRAIJRW-UHFFFAOYSA-L

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2]

SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl

Pictograms

Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)]
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RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)]
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RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)]
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RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)]
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RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)]
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RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)]

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